Methyl 3-methyl-6-nitropicolinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

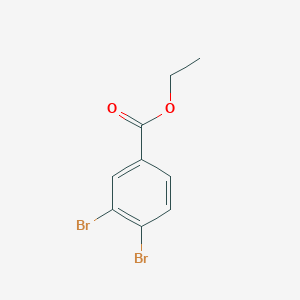

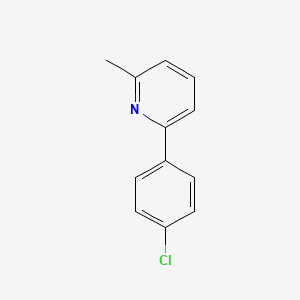

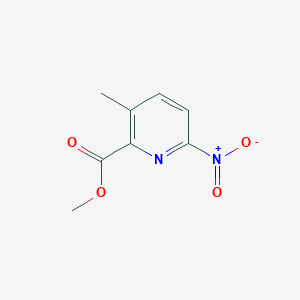

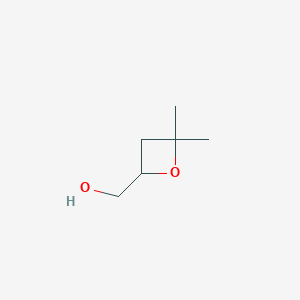

Methyl 3-methyl-6-nitropicolinate is a chemical compound with the formula C8H8N2O4 and a molecular weight of 196.16 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The InChI code for this compound is 1S/C8H8N2O5/c1-14-6-4-3-5 (10 (12)13)7 (9-6)8 (11)15-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a sealed, dry environment .科学的研究の応用

Synthesis and Reactivity

- The Reissert-Kaufmann-type reaction is employed for producing various nitropyridinecarboxylic acids, including derivatives related to Methyl 3-methyl-6-nitropicolinate. Specifically, substituted N-methoxy-4-nitropyridinium methylsulfates undergo this reaction to yield 2-cyano-4-nitropyridines, which can be hydrolyzed to 4-nitropicolinic acids. This provides a novel synthesis pathway for such compounds from pyridine homologues, highlighting the reactivity and potential synthetic utility of this compound (Matsumura, Ariga, & Ohfuji, 1970).

Spectroscopy and Structural Studies

- Studies on the proton magnetic resonance (p.m.r.) spectra of various 2-substituted picolines, including nitropicolines, reveal the presence of long-range coupling in these molecules. This insight is crucial for understanding the electronic structure and reactivity of such compounds, potentially including this compound (Bell, Egan, & Bauer, 1965)).

- UV spectroscopic analysis of 2-N-substituted 4-nitropicolines and their N-oxides, which are structurally related to this compound, reveals the presence of characteristic absorption bands due to π→π* excitation and intramolecular charge transfer (ICT). Such studies are essential for understanding the electronic properties of these compounds, which can influence their reactivity and potential applications (Lorenc & Puszko, 1998)).

Methylation and Substitution Reactions

- The study of methylation reactions of indazoles and related compounds, including nitro derivatives, provides insights into the selective formation of various methylated products under different conditions. These findings can be pertinent to the chemistry of nitropicolinate derivatives, offering perspectives on their synthetic adaptability and the influence of reaction conditions on product formation (Jaffari & Nunn, 1974)).

Synthesis of Novel Compounds

- Research into the synthesis of novel compounds like 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran demonstrates the innovative use of alpha-nitro ketone intermediates. The synthesis approach involving these intermediates can offer valuable insights into the synthetic possibilities of this compound-related structures (Zhang, Tomizawa, & Casida, 2004)).

Mass Spectrometry and Fragmentation Patterns

- Investigations into the fragmentation patterns of substituted pyridines and picolines under electron impact provide valuable data for understanding the mass spectrometric behavior of such compounds. This knowledge is crucial for the characterization and analytical application of this compound and related molecules (Keller, Bauer, & Bell, 1968)).

Safety and Hazards

将来の方向性

While specific future directions for Methyl 3-methyl-6-nitropicolinate are not available in the retrieved data, research in the field of chemistry often involves the synthesis of new compounds, the discovery of new reactions, and the development of new applications for existing compounds .

Relevant Papers Several papers were found related to this compound. These papers discuss topics such as the synthesis and pharmacological activities of azo dye derivatives , the interaction mechanism between 1-methyl-3,4,5-trinitropyrazole and 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane , and the roles and therapeutic implications of m6A modification in cancer immunotherapy . These papers provide valuable insights into the properties and potential applications of this compound and similar compounds.

特性

IUPAC Name |

methyl 3-methyl-6-nitropyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-4-6(10(12)13)9-7(5)8(11)14-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAJAKAAGMGPQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496643 |

Source

|

| Record name | Methyl 3-methyl-6-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342622-72-4 |

Source

|

| Record name | Methyl 3-methyl-6-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)

![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)